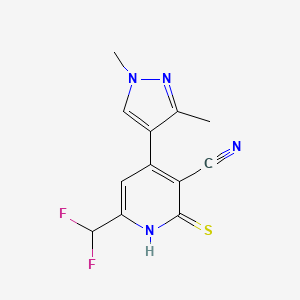

6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile

Description

Chemical Structure and Properties 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile (C₁₂H₁₀F₂N₄S; MW: 280.3 g/mol) is a nicotinonitrile derivative featuring a difluoromethyl group at position 6, a 1,3-dimethylpyrazole substituent at position 4, and a thiol (-SH) group at position 2 . The compound is synthesized via multi-step condensation and cyclization reactions, with purity typically ≥95% .

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)-4-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N4S/c1-6-9(5-18(2)17-6)7-3-10(11(13)14)16-12(19)8(7)4-15/h3,5,11H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFXMCFOCKTFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=C(C(=S)NC(=C2)C(F)F)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the mercaptonicotinonitrile moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound can be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group and the pyrazolyl ring can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic moieties, and functional groups, leading to differences in physicochemical properties, stability, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Bioactivity The difluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., hydroxyl or methyl groups in ). This may improve membrane permeability and bioavailability . The 1,3-dimethylpyrazole moiety provides steric and electronic effects distinct from 1,5-dimethylpyrazole isomers. For example, the 1,3-dimethyl substitution may optimize binding to hydrophobic pockets in enzymes or receptors .

Thiol (-SH) vs. Thioether (-S-R) Functionality The free thiol group in the target compound allows for nucleophilic reactivity (e.g., S-alkylation or oxidation), a feature exploited in derivatives like those in . Thioether analogs (e.g., 2-(substituted thio)nicotinonitriles) exhibit enhanced antimicrobial activity due to improved stability and target interaction .

Cytotoxic and Antimicrobial Potential Compounds with naphthyl or fluorophenyl groups (e.g., ) demonstrate cytotoxic effects against cancer cells, likely via intercalation or kinase inhibition. The target compound’s difluoromethyl group may reduce off-target toxicity compared to chlorinated analogs (e.g., dichlorophenyl in ). Antimicrobial activity in related compounds (e.g., ) correlates with thioether substituents, suggesting that the target compound’s -SH group could be modified to enhance such effects.

Synthetic Accessibility The target compound’s synthesis likely parallels methods for similar nicotinonitriles, such as condensation of pyrazole aldehydes with cyanoacetate derivatives (). However, introducing the difluoromethyl group requires specialized fluorination reagents or precursors .

Biological Activity

6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₄F₂N₄S

- Molecular Weight : 298.33 g/mol

- CAS Number : 1005694-50-7

The compound exhibits biological activity primarily through its interactions with various biological targets. Notably:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer progression, particularly those related to fibroblast growth factor receptors (FGFRs) .

- Antioxidant Activity : It possesses antioxidant properties that may contribute to its protective effects against oxidative stress in cellular models .

Biological Activity Overview

The following table summarizes the key biological activities associated with 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile:

Case Studies

-

Anticancer Efficacy :

In a study involving bladder cancer xenografts, the compound demonstrated significant antitumor activity by inhibiting FGFR signaling pathways. This was evidenced by reduced tumor size and improved survival rates in treated animals compared to controls . -

Oxidative Stress Reduction :

Research conducted on cellular models indicated that the compound effectively reduced markers of oxidative stress, such as reactive oxygen species (ROS), thereby enhancing cell viability under stress conditions . -

Anti-inflammatory Effects :

In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory disorders .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile:

- Selectivity for Cancer Cells : The compound exhibits a higher cytotoxic effect on cancerous cells compared to normal cells, suggesting a favorable therapeutic index .

- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their efficacy, indicating potential for use in combination therapies .

Q & A

Q. How can researchers design a synthetic route for 6-(Difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile?

A multi-step synthesis approach is recommended, leveraging methodologies for nicotinonitrile and pyrazole derivatives. For example:

Pyrazole precursor synthesis : React 1,3-dimethylpyrazole-4-carbaldehyde with difluoromethylating agents (e.g., ClCF₂H) under basic conditions to introduce the difluoromethyl group .

Nicotinonitrile core assembly : Use a one-pot condensation of cyanoacetamide with a substituted benzaldehyde derivative, followed by cyclization. Ethyl acetoacetate or acetylacetone can facilitate this step under reflux in acetic acid (8–12 hours) .

Thiol group introduction : Treat intermediates with Lawesson’s reagent or P₂S₅ to convert carbonyl groups to thiols .

Key considerations : Optimize reaction time, temperature, and solvent polarity to avoid side products (e.g., over-fluorination or desulfurization).

Q. What analytical techniques are critical for confirming the compound’s structure?

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the 1,3-dimethylpyrazole moiety shows distinct singlets for methyl groups at δ ~2.3–2.5 ppm (¹H) and δ ~10–12 ppm (¹³C) .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~336.08 Da) and fragmentation patterns.

- IR spectroscopy : Identify characteristic stretches for -SH (~2550 cm⁻¹), C≡N (~2240 cm⁻¹), and C-F (~1100 cm⁻¹) .

Q. How can researchers assess the compound’s purity for pharmacological studies?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥98% is required for in vitro assays .

- Elemental analysis : Ensure C, H, N, and S content matches theoretical values (e.g., C: 50.6%, H: 3.9%, N: 21.0%, S: 9.5%) .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity and target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or phosphatases). Prioritize targets with hydrophobic pockets (e.g., ATP-binding sites) due to the compound’s fluorinated and aromatic groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity) with controlled pH (7.4) and serum content (10% FBS) .

- Metabolic stability : Compare results in hepatic microsomes (human vs. rodent) to identify species-specific metabolism .

Example : If IC₅₀ varies between 5 µM and 50 µM, check for assay interference from thiol oxidation or serum proteins .

Q. What advanced spectroscopic methods elucidate regioselectivity during synthesis?

- 2D NMR (COSY, HSQC) : Map coupling between pyrazole C-H and nicotinonitrile protons to confirm substitution patterns .

- X-ray crystallography : Refine crystal structures using SHELXL (monoclinic space group P2₁/c, R-factor <5%) .

Data example : Atypical NOESY correlations may indicate steric hindrance from the difluoromethyl group .

Q. How to optimize reaction conditions for scale-up synthesis?

-

DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to maximize yield. For example:

Parameter Range Tested Optimal Value Temperature 80–120°C 100°C Solvent DMF, DMSO, AcOH AcOH Catalyst None, Pd(OAc)₂ None Result : Acetic acid at 100°C achieves 75% yield without side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.